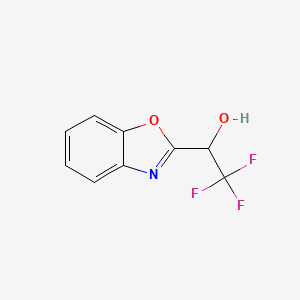

![molecular formula C11H15N3O3 B2857399 4-[(Butan-2-yl)amino]-3-nitrobenzamide CAS No. 852385-66-1](/img/structure/B2857399.png)

4-[(Butan-2-yl)amino]-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

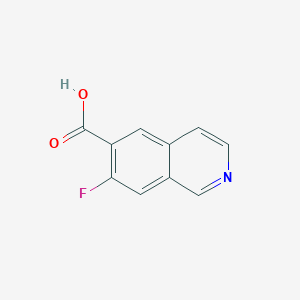

“4-[(Butan-2-yl)amino]-3-nitrobenzamide” is a chemical compound with the CAS Number: 852385-66-1 . It has a molecular weight of 237.26 . The IUPAC name for this compound is 4-(sec-butylamino)-3-nitrobenzamide . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “4-[(Butan-2-yl)amino]-3-nitrobenzamide” is 1S/C11H15N3O3/c1-3-7(2)13-9-5-4-8(11(12)15)6-10(9)14(16)17/h4-7,13H,3H2,1-2H3,(H2,12,15) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis

“4-[(Butan-2-yl)amino]-3-nitrobenzamide” is a powder at room temperature . It has a molecular weight of 237.26 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique

Chemotherapeutic Applications

4-Iodo-3-nitrobenzamide, a compound structurally similar to 4-[(Butan-2-yl)amino]-3-nitrobenzamide, has been investigated for its potential chemotherapeutic activity. It was synthesized and tested against tumor cells of human and animal origin, showing the ability to induce cell death in tumor cells through metabolic reduction to its 3-nitroso derivative. This reduction process, facilitated by tumor cells, does not accumulate intermediates and exhibits no toxicity in hamsters even at high doses. The study suggests that the selective tumoricidal action is associated with the reduction of the nitro group to nitroso in tumor cells and subsequent induction of tumor apoptosis by the C-nitroso intermediate (J. Mendeleyev et al., 1995).

Bioactivation and DNA Interaction

Research on 5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, an active form of another similar compound, has shown that it can react with thioesters to form DNA-DNA interstrand crosslinking species. This property highlights its role in highly selective cytotoxicity towards cells, making it a candidate for targeted cancer therapy. The study indicates that the hydroxylamine derivative is capable of producing DNA-DNA interstrand crosslinks in cells, a crucial mechanism for its cytotoxic effects (R. Knox et al., 1991).

Safety And Hazards

The safety information available indicates that “4-[(Butan-2-yl)amino]-3-nitrobenzamide” has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

4-(butan-2-ylamino)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-3-7(2)13-9-5-4-8(11(12)15)6-10(9)14(16)17/h4-7,13H,3H2,1-2H3,(H2,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSPTRBMKFDKOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Butan-2-yl)amino]-3-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-1-(1-adamantyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2857320.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxolane-3-carboxamide](/img/structure/B2857321.png)

![2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2857322.png)

![2-[[1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2857323.png)

![N-[3-(propan-2-yloxy)propyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2857331.png)

![1-N-[3-(diethylamino)propyl]-4-piperidin-1-ylsulfonylbenzene-1,2-diamine](/img/structure/B2857332.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2857333.png)

![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2857335.png)

![(5E)-5-[(6-Bromo-1,3-benzodioxol-5-YL)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2857339.png)